molecular formula C24H24N4O3S B2678624 N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide CAS No. 1223807-61-1

N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

Cat. No. B2678624
CAS RN: 1223807-61-1
M. Wt: 448.54
InChI Key: VPPSEADHJJNUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel coordination complexes involving pyrazole-acetamide derivatives exhibit significant antioxidant activity. These complexes were synthesized and characterized through various techniques, including infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). The antioxidant activity of these ligands and their complexes was determined in vitro, showcasing their potential for further biological applications (Chkirate et al., 2019).

Antimicrobial Activities of Thiazole Derivatives

Thiazole derivatives incorporating a pyrazole moiety have shown significant antimicrobial activities. These compounds were screened against various bacterial and fungal strains, revealing their potential as antimicrobial agents. Among these compounds, specific derivatives displayed high antibacterial and antifungal activities, highlighting their potential for therapeutic applications (Saravanan et al., 2010).

Analgesic Activities of Novel Thiazole Derivatives

Novel thiazole derivatives were synthesized and evaluated for their analgesic activities. These compounds exhibited a range of analgesic activities, with some showing high effectiveness. This study highlights the potential of thiazole derivatives with pyrazole moieties as analgesic agents, providing a basis for further pharmacological research (Saravanan et al., 2011).

Anti-HIV-1 Screening of Novel Derivatives

A series of novel derivatives were synthesized and screened for their anti-human immunodeficiency virus type 1 (anti-HIV-1) and cytotoxic activities. Among these compounds, several showed potent anti-HIV-1 activity with minimal toxicity, demonstrating their potential as candidates for further development in HIV-1 therapy (Aslam et al., 2014).

Computational and Pharmacological Evaluation for Various Biological Actions

Heterocyclic derivatives of 1,3,4-oxadiazole and pyrazoles were computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed a range of biological activities, with some exhibiting significant effects, suggesting their utility in various therapeutic applications (Faheem, 2018).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-4-16-5-7-17(8-6-16)21-14-22-24(25-9-10-28(22)27-21)32-15-23(29)26-18-11-19(30-2)13-20(12-18)31-3/h5-14H,4,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPSEADHJJNUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.